molecular formula C15H11BrN4OS2 B13355619 3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355619
M. Wt: 407.3 g/mol
InChI Key: CFZLQIVEVAQJIF-UHFFFAOYSA-N
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Description

Benzyl [6-(5-bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [6-(5-bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the fusion of triazole and thiadiazine ringsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized for yield and efficiency, often involving high-pressure and high-temperature conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl [6-(5-bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Benzyl [6-(5-bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl [6-(5-bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets. The compound can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to its antimicrobial and anticancer effects. The pathways involved include the disruption of cellular processes and inhibition of DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Similar structure but different biological activities.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with unique properties.

Uniqueness

Benzyl [6-(5-bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific combination of pharmacologically active moieties, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C15H11BrN4OS2

Molecular Weight

407.3 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(5-bromofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H11BrN4OS2/c16-12-7-6-11(21-12)14-19-20-13(17-18-15(20)23-14)9-22-8-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

CFZLQIVEVAQJIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC=C(O4)Br

Origin of Product

United States

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